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Technical Support Center: Probenecid with Fura-2 Pentapotassium Salt

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Compound of Interest		
Compound Name:	Fura-2 pentapotassium	
Cat. No.:	B15552966	Get Quote

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using probenecid with **Fura-2 pentapotassium** salt for intracellular calcium measurements.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using probenecid with Fura-2?

A1: Probenecid is an inhibitor of organic anion transporters, which are present in the membranes of many cell types.[1][2][3][4] After Fura-2 AM is loaded into cells, it is cleaved by intracellular esterases into the membrane-impermeant **Fura-2 pentapotassium** salt. However, some cell lines, such as CHO and HeLa, actively extrude the negatively charged Fura-2 out of the cell via these organic anion transporters.[1][5] Probenecid blocks these transporters, preventing the leakage of Fura-2 and thereby improving the intracellular retention of the dye, which is crucial for accurate and stable fluorescence measurements of intracellular calcium.[2] [3][6]

Q2: Is probenecid always necessary when using Fura-2?

A2: No, probenecid is not always required. Its necessity depends on the cell type being used. [1] Cells with high levels of organic anion transporter activity will exhibit significant dye leakage, making probenecid essential for reliable measurements.[1][5] For cell lines that do not actively extrude Fura-2, the use of probenecid may not be necessary. It is recommended to empirically determine the requirement for probenecid for your specific cell line.







Q3: What are the potential side effects of using probenecid?

A3: While beneficial for dye retention, probenecid can have some undesirable effects. It has been reported to exhibit cell toxicity in some cases.[1] Additionally, probenecid can alter calcium flux kinetics of certain ion channels and may decrease the response of some G-protein coupled receptors (GPCRs) to their agonists.[1] In some instances, it has been shown to induce a sarcoplasmic reticulum Ca2+ leak.[7]

Q4: Are there any alternatives to probenecid?

A4: Yes, other organic anion transport inhibitors can be used as alternatives to probenecid. Sulfinpyrazone is a commonly used substitute that can improve dye retention.[8][9] Another alternative is 2-aminoethoxydiphenyl borate, which is also an inhibitor of store-operated calcium entry.[9] Additionally, newer fluorescent calcium indicators, such as Calbryte[™] 520 AM, have been developed to have excellent intracellular retention without the need for probenecid. [1]

Q5: How does probenecid interfere with Fura-2 calibration?

A5: Probenecid has been found to interfere with the EGTA-chelation of calcium, which is a necessary step to determine the minimum fluorescence ratio (Rmin) for the quantitation of intracellular calcium concentration ([Ca2+]i).[10] This interference can complicate the calibration process. A workaround is to determine Rmin in separate wells without probenecid in parallel with the main experiment.[10]

Troubleshooting Guide

Troubleshooting & Optimization

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Problem	Possible Cause	Solution
Rapid loss of Fura-2 fluorescence signal (dye leakage)	Active transport of Fura-2 out of the cell by organic anion transporters.[11][12]	Add an organic anion transport inhibitor like probenecid (typically 1-2.5 mM) to the loading and imaging buffers. [11][13]
Cell membrane integrity is compromised.	Ensure gentle handling of cells during loading and washing steps. Use a lower concentration of Pluronic F-127 if cell viability is affected.	
High background fluorescence	Extracellular Fura-2 due to dye leakage.	Use probenecid to prevent dye extrusion.[4] Wash cells thoroughly after loading to remove extracellular dye. Consider using a quencher for extracellular fluorescence, such as Mn2+.[14]
Phenol red in the culture medium.	Use phenol red-free medium during the experiment to reduce background fluorescence.[11]	
Inconsistent or variable Fura-2 loading	Inefficient dye loading.	Optimize Fura-2 AM concentration (typically 1-5 µM) and incubation time (30- 60 minutes).[13][15] Ensure Pluronic F-127 is used to aid in dye solubilization.[16]
Cell density is not optimal.	Optimize cell plating density to ensure a confluent monolayer for consistent loading.	
Fura-2 compartmentalization (sequestration into organelles)	Incubation temperature is too high.[11]	Load cells at a lower temperature (e.g., room



		temperature) to reduce dye sequestration.[11]
The cell type is prone to sequestering the dye.[6][8]	Reduce the loading time and/or Fura-2 AM concentration.[11]	
No or weak response to stimulus	Probenecid is interfering with the receptor or signaling pathway.[1]	Test for the effect of probenecid on your specific agonist response. If interference is observed, consider using an alternative like sulfinpyrazone or a probenecid-free indicator.[9]
Incomplete de-esterification of Fura-2 AM.	Allow for a post-loading incubation period (de-esterification) of at least 20-30 minutes at room temperature for complete cleavage of the AM ester groups.[11][17]	

Quantitative Data Summary

Parameter	Recommended Range/Value	Reference
Fura-2 AM Concentration	1 - 5 μΜ	[11][13]
Probenecid Concentration	1 - 2.5 mM	[3][11][13]
Pluronic® F-127 Concentration	0.02% - 0.04%	[11][13]
Fura-2 AM Loading Time	20 - 120 minutes	[13]
De-esterification Time	20 - 30 minutes	[11][17]

Experimental Protocols & Workflows Detailed Methodology: Preparation of Reagents

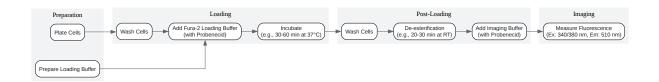
• Fura-2 AM Stock Solution (1 mM):

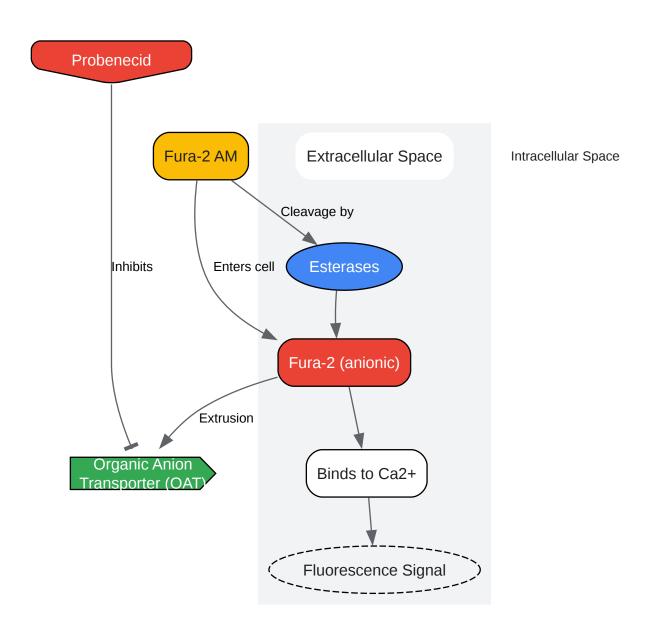


- Dissolve 1 mg of Fura-2 AM in 998 μL of high-quality anhydrous DMSO.
- Aliquot and store at -20°C, protected from light and moisture.
- Probenecid Stock Solution (25 mM):
 - Dissolve 72 mg of Probenecid in 0.3 mL of 1 M NaOH.
 - Add HHBS (Hanks' Balanced Salt Solution with HEPES) or a buffer of your choice to a final volume of 10 mL.[13]
 - Aliquot and store at -20°C.[4]
- Pluronic® F-127 Solution (10% w/v):
 - Dissolve 1 g of Pluronic® F-127 in 10 mL of deionized water. This may require gentle heating and vortexing.

Experimental Workflow: Fura-2 Loading with Probenecid







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